N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-7-8-19-11-14(18-15(19)9-12)16(20)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAYOHNUSJJWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the reaction of 2-aminopyridine with benzyl bromide in the presence of a base, such as potassium carbonate, to form the N-benzyl derivative. This intermediate is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactors and automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in developing new drugs, particularly for treating tuberculosis and other infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights
Activity Against Tuberculosis (Mtb)
- N-Benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide : Positioned as a 2-carboxamide derivative, it is likely less potent against Mtb compared to 3-carboxamide analogs. SAR studies indicate that 2-carboxamide derivatives exhibit weaker minimum inhibitory concentrations (MIC: 17–30 μM) than their 3-carboxamide counterparts, possibly due to altered binding to Mtb pantothenate synthetase or InhA .
CFTR Modulation
- Z2776419998: This stereoisomeric analog shares the 7-methylimidazo[1,2-a]pyridine core but replaces the benzyl group with a 6-amino-THN moiety. Its (R,S) stereochemistry is critical for CFTR potentiation, suggesting that bulkier substituents and chiral centers influence ion channel binding .
- Contrast with Target Compound : The benzyl group in the target compound may limit steric compatibility with CFTR compared to the THN-derived substituent in Z2776419998 .
Antikinetoplastid Activity
- N-(4-Acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide : The 4-acetylphenyl group confers antikinetoplastid activity, likely through inhibition of parasitic enzymes like kinetoplastid-specific proteases. The amidic bond formed during synthesis is crucial for maintaining conformational stability .
- Target Compound : The benzyl substituent may redirect activity toward other targets (e.g., bacterial enzymes or human receptors) due to differences in electronic and steric properties .
Biological Activity
N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit the activity of certain enzymes critical for bacterial survival, such as those involved in cell wall synthesis. This inhibition leads to the disruption of essential biological pathways, contributing to its antimicrobial effects against various pathogens, particularly Mycobacterium tuberculosis (Mtb) .
Antitubercular Activity
This compound has shown significant antitubercular activity. In vitro studies indicate that it exhibits a minimum inhibitory concentration (MIC) range comparable to that of established antitubercular agents. For instance, related compounds have demonstrated MIC values ranging from 0.5 to 6 μM against replicating and non-replicating Mtb strains .
Comparative Antitubercular Activity
| Compound Name | MIC (μM) | Activity Description |
|---|---|---|
| This compound | 0.7–2.3 | Potent against Mtb |
| Ethyl ester analog | 8–20 | Less potent than benzyl derivatives |
| N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide | 0.5–6 | Comparable activity against resistant strains |
Structure-Activity Relationship (SAR)
The structural modifications on the imidazo[1,2-a]pyridine scaffold significantly influence the biological activity of these compounds. Research indicates that substituents at specific positions on the ring can enhance binding affinity and efficacy against bacterial strains. For example, the presence of a benzyl group at the nitrogen atom has been associated with reduced activity compared to cyclohexyl substitutions .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Antimycobacterial Studies : A study reported that compounds with similar scaffolds exhibited excellent in vitro activity against drug-susceptible and multidrug-resistant Mtb strains. The SAR analysis highlighted that modifications at positions 2 and 6 on the imidazo ring could lead to significant enhancements in potency .
- Tolerability and Pharmacokinetics : In vivo studies demonstrated good tolerability for several derivatives when administered at varying doses in animal models. For instance, certain compounds showed promising results with minimal toxicity at doses up to 100 mg/kg .
- Potential for Combination Therapy : Given the rising incidence of drug-resistant tuberculosis, there is a growing interest in exploring combination therapies involving this compound and other antitubercular agents to enhance efficacy and reduce resistance development .
Q & A
Q. What are the optimal synthetic routes for N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide?
The compound can be synthesized via a two-step protocol:
Core formation : Condensation of 2-aminopyridine derivatives with α-haloketones or bromopyruvic acid to form the imidazo[1,2-a]pyridine scaffold .
Carboxamide functionalization : Coupling the carboxylic acid intermediate with benzylamine using coupling agents like EDC and DMAP in acetonitrile at 90°C for 56 hours .
Note: Microwave-assisted or continuous flow methods may improve yield and reduce reaction time for scalable synthesis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity : Use HPLC with ≥98% purity thresholds, as validated for structurally similar imidazo[1,2-a]pyridine carboxamides .
- Structural confirmation : Employ H NMR (to verify benzyl and methyl proton environments) and C NMR (to confirm carbonyl and aromatic carbons). Mass spectrometry (HRMS or TOF-MS) is critical for molecular weight validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) affect biological activity?
- Methyl group at position 7 : Enhances metabolic stability and hydrophobic interactions in target binding. For example, 7-methyl derivatives show improved MIC values (17–30 μM) against Mycobacterium tuberculosis compared to non-methylated analogs .
- Benzyl group at the carboxamide : Modulates selectivity; replacing benzyl with bulkier aryl groups may alter affinity for targets like dopamine receptors or pantothenate synthetase .
Methodological tip: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like InhA or CFTR .
Q. What strategies resolve contradictions in biological data across studies?
- Assay variability : Standardize MIC testing using broth microdilution (CLSI guidelines) for antitubercular activity .
- Off-target effects : Perform counter-screening against related targets (e.g., human kinases) to rule out nonspecific binding .
- Data validation : Cross-reference cytotoxicity data (e.g., IC in HEK293 cells) with primary activity to confirm therapeutic index .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–3) and aqueous solubility. For example, adding polar substituents (e.g., hydroxyl groups) reduces logP but may enhance bioavailability .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize analogs for synthesis .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct formation : Monitor for dimerization or over-alkylation using TLC or in-line IR spectroscopy during the coupling step .
- Purification : Employ flash chromatography with gradients of methanol/chloroform (3–5% MeOH) or recrystallization from acetic acid .
Mechanistic and Functional Studies
Q. What evidence supports the compound’s mechanism of action in antimicrobial applications?
- InhA inhibition : Molecular docking shows hydrogen bonding between the carboxamide group and NAD cofactor in InhA (PDB: 4TZK), validated by MIC reductions in resistant Mtb strains .
- Synergistic effects : Combine with frontline drugs (e.g., isoniazid) to assess fractional inhibitory concentration (FIC) indices .
Q. How does the compound interact with non-target proteins (e.g., CFTR)?
- CFTR potentiation : Derivatives with tetrahydroimidazo[1,2-a]pyridine scaffolds show binding to CFTR’s allosteric sites (e.g., NBD1 domain), confirmed by electrophysiology (patch-clamp) .
- Selectivity testing : Compare activity against CFTR mutants (e.g., ΔF508) to wild type to evaluate specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
